Product packaging for 5-Hydroxy-6,6-dimethylpiperidin-2-one(Cat. No.:CAS No. 1803605-14-2)

5-Hydroxy-6,6-dimethylpiperidin-2-one

Cat. No.: B2476058
CAS No.: 1803605-14-2
M. Wt: 143.186
InChI Key: YGXOIEQPESTLDL-UHFFFAOYSA-N
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Description

5-Hydroxy-6,6-dimethylpiperidin-2-one (CAS 1803605-14-2) is an organic compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . This piperidin-2-one derivative features a lactam (cyclic amide) core structure substituted with a hydroxy group and two methyl groups at the 5 and 6 positions, respectively . Piperidine derivatives similar to this compound are recognized as valuable synthetic intermediates and scaffolds in medicinal and organic chemistry . For instance, structurally related polyhydroxylated piperidine lactams serve as useful intermediates for the synthesis of a variety of natural alkaloids and other bioactive compounds . Furthermore, piperidine-based structures are frequently investigated for their pharmacological properties, with some derivatives acting as key components in diuretic drugs, highlighting the structural and research significance of this class of molecules . Researchers utilize this compound for laboratory research and chemical synthesis purposes only. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B2476058 5-Hydroxy-6,6-dimethylpiperidin-2-one CAS No. 1803605-14-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-6,6-dimethylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2)5(9)3-4-6(10)8-7/h5,9H,3-4H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXOIEQPESTLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC(=O)N1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803605-14-2
Record name 5-hydroxy-6,6-dimethylpiperidin-2-one
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Synthetic Methodologies for 5 Hydroxy 6,6 Dimethylpiperidin 2 One

Retrosynthetic Analysis of the 5-Hydroxy-6,6-dimethylpiperidin-2-one Core

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to potential starting materials. amazonaws.com For this compound, two primary disconnections are logical.

C-N Bond Disconnection: The most common disconnection for an amide or lactam is across the C-N bond. This reveals a linear δ-amino acid precursor. In this case, the precursor would be 5-amino-4-hydroxy-5-methylhexanoic acid. This approach simplifies the target into an acyclic molecule where the challenge lies in the stereoselective synthesis of the amino and hydroxyl groups before a final cyclization step.

C5-O Bond Disconnection (Functional Group Interconversion): An alternative strategy involves disconnecting the C-O bond of the hydroxyl group. This leads to a precursor without the C5-hydroxyl moiety, such as 6,6-dimethylpiperidin-2-one (B2426165). The synthesis would then involve forming the lactam ring first, followed by a strategic late-stage oxidation or hydroxylation at the C5 position. This approach can be advantageous as methods for the diastereoselective hydroxylation of lactam enolates are well-established. acs.orgnih.gov A further disconnection of this intermediate could lead to precursors like 5,5-dimethyl-6-oxohexanoic acid via reductive amination.

Development of Novel Synthetic Routes to this compound

Building upon the retrosynthetic blueprint, several forward-synthetic strategies can be devised, leveraging both classical and contemporary methodologies.

The formation of the six-membered lactam ring is the cornerstone of the synthesis. Intramolecular cyclization is a primary method to achieve this. nih.gov

One powerful method is the double aza-Michael addition, which constructs the piperidone ring in an atom-efficient manner. acs.orgnih.gov While typically used for 4-piperidones, the principle can be adapted. A hypothetical precursor, a divinyl ketone bearing a gem-dimethyl group, could react with a primary amine. The reaction proceeds via two sequential conjugate additions to form the heterocyclic ring.

Another key strategy is the reductive cyclization of precursors like δ-aminoamides or γ-carboalkoxyimines. dtic.mil For the target molecule, this could involve the cyclization of a δ-amino ester, where the amine attacks the ester carbonyl to form the lactam. This is often the final step after the assembly of the linear precursor identified in the retrosynthetic analysis.

The Petrenko-Kritschenko piperidone synthesis is a classic multicomponent reaction that condenses aldehydes, a β-keto ester derivative, and ammonia (B1221849) or a primary amine to form a 4-piperidone. wikipedia.org While this yields a related scaffold, it highlights the power of convergent strategies in building the piperidine (B6355638) core.

Achieving the correct stereochemistry is paramount in modern synthesis. For this compound, the focus is on the relative stereochemistry of the C5-hydroxyl group.

A diastereoselective one-pot approach has been developed for analogous trans-5-hydroxy-6-substituted-2-piperidinones. nih.gov This process involves an addition-cyclization-deprotection sequence where the stereochemistry at the C6 position directs the stereochemical outcome at the C5 position. While the target molecule's C6 position is achiral due to the gem-dimethyl groups, the underlying principles of substrate-controlled cyclization remain relevant for controlling the orientation of the incoming hydroxyl group relative to the substituents.

Acid-mediated stereoselective intramolecular 6-endo-trig cyclization of enones is another effective method. nih.gov In this approach, an acyclic enone precursor containing an amino group is treated with acid, triggering a cyclization that can proceed with high diastereoselectivity, often favoring the formation of a trans-substituted piperidinone. The reaction time can be a critical parameter, as the initially formed kinetic product can sometimes isomerize to a more stable thermodynamic product. nih.gov

Introducing the hydroxyl group late in the synthesis via functional group interconversion (FGI) is a highly effective and stereocontrolled strategy. This approach relies on the diastereoselective hydroxylation of a pre-formed lactam. acs.orgnih.gov

The synthesis begins with the corresponding N-protected 6,6-dimethylpiperidin-2-one. This lactam is then treated with a strong base, such as lithium diisopropylamide (LDA), at a low temperature (e.g., -78 °C) to generate a regioselective lithium enolate. This enolate is then quenched with an electrophilic oxygen source. A common and effective reagent for this transformation is (+)-camphorsulfonyloxaziridine (CSO). This reagent delivers an oxygen atom to the enolate with high diastereoselectivity, affording the desired this compound. nih.gov This method is particularly powerful as it allows for the precise installation of the hydroxyl group with excellent stereocontrol.

Optimization of Reaction Parameters for Enhanced Chemical Yield and Stereoselectivity

The success of any synthetic route hinges on the careful optimization of reaction conditions. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.

For cyclization reactions like the double aza-Michael addition, solvent choice is critical. A screen of solvents might reveal that a protic/aprotic mixture like CH₃CN/H₂O provides the optimal balance of solubility and reactivity. nih.gov The choice of base and temperature are also crucial for controlling the rate and selectivity of the cyclization.

In the case of late-stage hydroxylation, temperature is a dominant factor for stereoselectivity. The generation of the lithium enolate and its subsequent reaction with the oxaziridine (B8769555) are typically performed at -78 °C to minimize side reactions and maximize diastereomeric excess. nih.gov

The following table illustrates a typical optimization process for a hypothetical cyclization step, showing how systematic variation of parameters can lead to improved outcomes.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneEthanol8024<10
2Iodine (20)Methanol651265
3Iodine (20)Acetonitrile801272
4Iodine (20)Ethanol80891
5p-TSA (20)Ethanol801655
6Piperidine (20)Ethanol802048

This table is a representative example based on general optimization studies for heterocyclic synthesis and does not represent a specific synthesis of the title compound. researchgate.net

Mechanistic Investigations of Critical Synthetic Transformations

Understanding the reaction mechanism provides insight into how to control selectivity and improve efficiency.

For the double aza-Michael reaction, the mechanism involves the initial conjugate addition of a primary amine to one of the activated alkenes of a divinyl ketone. This is followed by an intramolecular conjugate addition of the newly formed secondary amine onto the second alkene, which closes the ring to form the piperidone structure. nih.gov

In the diastereoselective hydroxylation of a lactam enolate, the reaction begins with the deprotonation at the α-carbon (C5) by a strong, non-nucleophilic base to form a planar enolate intermediate. The stereochemical outcome is then determined by the trajectory of the enolate's attack on the electrophilic oxygen of the oxaziridine. The bulky substituents on both the enolate (e.g., the N-protecting group and the C6-dimethyl groups) and the chiral oxaziridine create a highly organized transition state, leading to the preferential formation of one diastereomer. acs.orgnih.gov

Plausible mechanisms for other cyclization reactions often involve keto-enol tautomerism followed by an intramolecular cyclization and subsequent aromatization or dehydration to yield the final stable heterocyclic product. thieme-connect.de The specific pathway can often be elucidated by analyzing the effects of substituents and reaction conditions on the product distribution.

Chemical Reactivity and Transformation of 5 Hydroxy 6,6 Dimethylpiperidin 2 One

Reactivity Profiling at the Hydroxyl Group

The secondary hydroxyl group at the C-5 position is a key site for various chemical transformations, including esterification, etherification, oxidation, and reduction, as well as nucleophilic and electrophilic reactions.

Esterification and Etherification Reactions

The hydroxyl group of 5-Hydroxy-6,6-dimethylpiperidin-2-one can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification is typically achieved by reacting the alcohol with an acylating agent, such as an acid chloride or anhydride, in the presence of a base. For instance, the acetylation of the hydroxyl group to form 5-acetoxy-6,6-dimethylpiperidin-2-one can be accomplished using acetic anhydride.

Etherification , on the other hand, can be carried out under Williamson ether synthesis conditions. This involves deprotonation of the hydroxyl group with a strong base, like sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Reaction TypeReagentProduct
EsterificationAcetic Anhydride, Pyridine5-Acetoxy-6,6-dimethylpiperidin-2-one
EtherificationSodium Hydride, Methyl Iodide5-Methoxy-6,6-dimethylpiperidin-2-one

Oxidation and Reduction Pathways of the Hydroxyl Functionality

The secondary alcohol can be oxidized to the corresponding ketone, 6,6-dimethylpiperidine-2,5-dione, using various oxidizing agents. Mild conditions, such as those employed in Swern or Dess-Martin periodinane oxidations, are often preferred to avoid over-oxidation or side reactions.

Conversely, while the hydroxyl group is already in a reduced state, its conversion to a different functional group via reductive pathways is less common but conceptually possible through derivatization followed by reduction. For example, conversion to a tosylate followed by reduction with a hydride reagent like lithium aluminum hydride could, in principle, lead to the deoxygenated product, 6,6-dimethylpiperidin-2-one (B2426165).

TransformationReagentProduct
OxidationSwern Oxidation (Oxalyl chloride, DMSO, Triethylamine)6,6-Dimethylpiperidine-2,5-dione
Reduction (of a derivative)1. TsCl, Pyridine; 2. LiAlH46,6-Dimethylpiperidin-2-one

Nucleophilic and Electrophilic Transformations Involving the Hydroxyl Group

The oxygen atom of the hydroxyl group, with its lone pairs of electrons, acts as a nucleophile. It can attack various electrophiles. For example, it can react with silyl (B83357) halides, such as tert-butyldimethylsilyl chloride (TBDMSCl), to form a protected silyl ether.

The hydroxyl group can also be transformed into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chlorides in the presence of a base. This activation facilitates subsequent nucleophilic substitution reactions at the C-5 position, allowing for the introduction of a wide range of nucleophiles with inversion of stereochemistry.

Reactivity of the Lactam Carbonyl Functionality

The lactam carbonyl group in this compound exhibits the characteristic reactivity of amides, including hydrolysis and reactions with strong nucleophiles like organometallic reagents.

Amide Bond Hydrolysis and Controlled Formation

The cyclic amide (lactam) can undergo hydrolysis under acidic or basic conditions to yield the corresponding amino acid, 4-amino-4-methyl-3-hydroxypentanoic acid. This ring-opening reaction breaks the amide bond.

The controlled formation of the lactam from the corresponding open-chain amino acid is a cyclization reaction, typically promoted by dehydrating agents or by activating the carboxylic acid group.

ReactionConditionsProduct
Amide Bond HydrolysisAqueous Acid (e.g., HCl) or Base (e.g., NaOH), Heat4-Amino-4-methyl-3-hydroxypentanoic acid

Reactions with Organometallic Reagents for Carbonyl Functionalization

The lactam carbonyl is susceptible to attack by strong nucleophiles such as Grignard reagents or organolithium compounds. These reactions can lead to the opening of the lactam ring. For example, reaction with an excess of a Grignard reagent, followed by an aqueous workup, can result in the formation of an amino alcohol. The initial attack on the carbonyl group forms a tetrahedral intermediate which can then undergo further reaction depending on the stability of the intermediate and the reaction conditions.

Transformations of the Piperidine (B6355638) Ring System

The inherent structural features of this compound, namely the lactam functionality, the hydroxyl group, and the gem-dimethyl substitution, dictate its reactivity and potential for further chemical modification.

Currently, specific literature detailing the selective ring-opening and ring-expansion methodologies for this compound is not available. However, general principles of lactam chemistry suggest that the amide bond within the piperidine ring could be susceptible to cleavage under hydrolytic conditions (acidic or basic), leading to the formation of an acyclic amino acid derivative. The presence of the hydroxyl group at the C5 position might influence the regioselectivity of such a ring-opening reaction.

Ring-expansion reactions, which could potentially lead to the formation of seven-membered rings like caprolactams, are plausible transformations. Such reactions often involve rearrangement processes, for instance, via carbocationic intermediates. A hypothetical ring expansion could be initiated by the activation of the hydroxyl group, followed by a rearrangement of the carbon skeleton.

The regioselective functionalization of C-H bonds is a powerful tool in organic synthesis for the direct introduction of functional groups without the need for pre-functionalized substrates. For this compound, the peripheral C-H bonds at the C3 and C4 positions of the piperidine ring, as well as those on the methyl groups at C6, are potential targets for such transformations.

While specific studies on this molecule are not prevalent, the field of C-H functionalization of heterocyclic systems is well-documented. nih.govnih.gov Transition metal-catalyzed reactions, for example, using palladium, rhodium, or copper catalysts, are commonly employed to achieve regioselective C-H activation. The directing-group ability of the lactam carbonyl or the hydroxyl group could play a crucial role in determining the site of functionalization. For instance, the amide group could direct ortho-C-H activation, potentially at the C3 position.

A summary of potential regioselective C-H functionalization reactions is presented below:

Reaction TypePotential Site of FunctionalizationCatalyst/ReagentPotential Product
ArylationC3 or C4Pd(OAc)₂ / Ligand3-Aryl- or 4-Aryl-5-hydroxy-6,6-dimethylpiperidin-2-one
AlkenylationC3 or C4Rh(III) catalyst3-Alkenyl- or 4-Alkenyl-5-hydroxy-6,6-dimethylpiperidin-2-one
OxidationC4Oxidizing agent5-Hydroxy-6,6-dimethylpiperidine-2,4-dione

Rearrangement reactions are fundamental transformations in organic chemistry that can lead to significant changes in the molecular framework. mdpi.comnih.govresearchgate.netnih.gov For this compound, several types of rearrangements could be envisioned, driven by the formation of reactive intermediates.

For example, under acidic conditions, protonation of the hydroxyl group followed by the loss of water would generate a carbocation at the C5 position. This carbocation could then undergo various rearrangements, such as a hydride shift from the C4 position or a methyl shift from the C6 position, to form a more stable carbocationic intermediate. Subsequent reaction with a nucleophile would lead to a rearranged product.

Another possibility is a pinacol-type rearrangement if the hydroxyl group were vicinal to another functional group that could stabilize a positive charge. While not directly applicable to the starting material, oxidation of the hydroxyl group to a ketone would create a 1,3-dicarbonyl system, which could undergo different types of rearrangements or reactions.

A hypothetical rearrangement pathway is outlined below:

Starting MaterialConditionsIntermediateRearranged Product
This compoundH⁺, -H₂OC5-carbocation5-Methyl-6-isopropylpiperidin-2-one (via methyl shift and reduction)

Further experimental and computational studies are necessary to fully elucidate the rich and complex chemical reactivity of this compound and to explore its potential as a building block in synthetic chemistry.

Advanced Spectroscopic and Structural Elucidation of 5 Hydroxy 6,6 Dimethylpiperidin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 5-Hydroxy-6,6-dimethylpiperidin-2-one in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals and provides crucial information regarding the molecule's conformation and relative stereochemistry.

Two-dimensional NMR experiments are fundamental in establishing the covalent framework and the spatial arrangement of atoms in this compound.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, COSY correlations would be expected between the proton on C5 and the methylene protons on C4, as well as between the protons on C4 and C3. This allows for the tracing of the carbon backbone of the piperidinone ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. researchgate.netnih.gov This experiment is crucial for assigning the carbon signals based on their attached, and often more easily assigned, proton signals. For instance, the signal for the C5 proton would show a cross-peak with the C5 carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two to four bonds. princeton.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations for this compound would include correlations from the methyl protons at C6 to both C6 and C5, and from the NH proton to the carbonyl carbon (C2) and C6.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons, which is critical for determining the relative stereochemistry. researchgate.net For example, a NOESY correlation between the proton on C5 and one of the methyl groups at C6 would suggest that they are on the same face of the piperidinone ring, indicating a cis relationship. The absence of such a correlation might suggest a trans relationship.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, along with key 2D NMR correlations.

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Key COSY Correlations Key HMBC Correlations Key NOESY Correlations
N-H7.5-8.5 (broad s)--C2, C6H3, H5
C2-170-175---
C32.2-2.6 (m)30-35H4C2, C4, C5N-H
C41.8-2.2 (m)25-30H3, H5C2, C3, C5, C6H5
C53.8-4.2 (m)65-70H4, OHC3, C4, C6, CH₃OH, H4, CH₃ (cis/trans)
C6-55-60---
6-CH₃1.1-1.3 (s)20-25-C5, C6H5 (cis/trans)
6-CH₃1.1-1.3 (s)20-25-C5, C6H5 (cis/trans)
5-OHVariable (broad s)-H5C4, C5, C6H5

The piperidin-2-one ring is not planar and can exist in various conformations, such as chair, boat, and twist-boat. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide valuable information about the energy barriers associated with conformational changes like ring inversion and rotation around single bonds. researchgate.net

For this compound, the chair conformation is expected to be the most stable. At room temperature, the ring inversion might be fast on the NMR timescale, leading to averaged signals for axial and equatorial protons. However, upon cooling, this process can be slowed down, potentially leading to the decoalescence of signals and allowing for the determination of the energy barrier for ring inversion. Furthermore, restricted rotation around the C5-O bond of the hydroxyl group could also be investigated using DNMR techniques.

Vibrational Spectroscopy (Infrared and Raman) for Detailed Functional Group Environment Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups and probing their local chemical environment.

For this compound, the key functional groups are the hydroxyl group (-OH), the lactam (cyclic amide) group, and the dimethyl-substituted carbon.

Hydroxyl Group: A broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ would be characteristic of the O-H stretching vibration, with the broadening resulting from hydrogen bonding.

Lactam Group: A strong absorption band in the IR spectrum between 1640 and 1680 cm⁻¹ would be indicative of the C=O stretching vibration of the lactam. The exact position of this band can provide clues about ring strain and hydrogen bonding. The N-H stretching vibration would appear as a sharp to moderately broad band around 3200-3400 cm⁻¹.

Alkyl Groups: C-H stretching vibrations of the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region. Bending vibrations for these groups would appear in the 1350-1470 cm⁻¹ region.

The following table summarizes the expected characteristic IR and Raman vibrational frequencies for this compound.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-HStretching3200-3600 (broad)3200-3600 (weak)
N-HStretching3200-34003200-3400 (weak)
C=O (Lactam)Stretching1640-1680 (strong)1640-1680 (moderate)
C-H (Alkyl)Stretching2850-30002850-3000 (strong)
C-H (Alkyl)Bending1350-14701350-1470 (moderate)
C-NStretching1200-13501200-1350 (weak)
C-OStretching1000-12001000-1200 (weak)

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isotopic Labeling Studies

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and the elucidation of the structure through fragmentation analysis.

For this compound, the molecular ion peak [M]⁺ would be expected in the mass spectrum. The fragmentation of this molecular ion would likely proceed through several characteristic pathways:

Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen and carbonyl group is a common fragmentation pathway for amides. libretexts.org This could lead to the loss of a methyl radical (•CH₃) or other alkyl fragments.

Loss of Water: The presence of a hydroxyl group often leads to the facile elimination of a water molecule (H₂O) from the molecular ion, resulting in a prominent [M-18]⁺ peak.

Ring Cleavage: The piperidinone ring can undergo various ring-opening and fragmentation processes, leading to a complex pattern of fragment ions that can provide further structural information.

Isotopic labeling studies, where specific atoms are replaced with their heavier isotopes (e.g., deuterium for hydrogen), can be employed to confirm the proposed fragmentation mechanisms. By observing the mass shifts in the fragment ions, the origin of the atoms in each fragment can be determined.

The table below outlines some of the expected key fragment ions in the mass spectrum of this compound.

m/z (predicted) Proposed Fragment Ion Fragmentation Pathway
M⁺[C₇H₁₃NO₂]⁺Molecular Ion
M-15[C₆H₁₀NO₂]⁺Loss of a methyl radical (•CH₃)
M-18[C₇H₁₁NO]⁺Loss of water (H₂O)
M-43[C₅H₈NO]⁺Loss of a propyl radical (•C₃H₇)
43[C₂H₃O]⁺Acylium ion from cleavage of the C2-C3 bond

X-ray Crystallography for Precise Solid-State Structure Determination and Intermolecular Interaction Characterization

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

Furthermore, the crystal structure would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds. It is highly probable that the hydroxyl group and the lactam N-H group would act as hydrogen bond donors, while the carbonyl oxygen and the hydroxyl oxygen could act as hydrogen bond acceptors. These hydrogen bonds would likely play a crucial role in the packing of the molecules in the crystal lattice. The analysis of the crystal packing can provide insights into the physical properties of the compound, such as its melting point and solubility.

Theoretical and Computational Studies of 5 Hydroxy 6,6 Dimethylpiperidin 2 One

Quantum Mechanical Calculations for Elucidating Electronic Structure and Molecular Orbitals

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), would be the primary method to investigate the electronic structure of 5-Hydroxy-6,6-dimethylpiperidin-2-one. By solving approximations of the Schrödinger equation for the molecule, fundamental properties can be determined.

Electron Density and Charge Distribution: Calculations would reveal how electron density is distributed across the molecule. The electronegative oxygen and nitrogen atoms of the hydroxyl and amide groups are expected to be regions of high electron density, influencing the molecule's polarity and intermolecular interactions.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. A smaller gap typically suggests higher reactivity. For this compound, the HOMO is likely to be localized around the hydroxyl and amide groups, while the LUMO may be centered on the carbonyl group.

Interactive Data Table: Hypothetical Molecular Orbital Energies (Note: These values are illustrative for a molecule of this type and not from actual calculations on this compound.)

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Highest Occupied Molecular Orbital
LUMO2.1Lowest Unoccupied Molecular Orbital
Energy Gap 8.6 Indicator of Chemical Stability

Conformational Analysis via Advanced Computational Methods (e.g., Molecular Mechanics, Density Functional Theory)

The piperidinone ring is not planar and can adopt several conformations, primarily chair and boat forms. The substituents (hydroxyl and two methyl groups) will influence the relative stability of these conformations.

Molecular Mechanics (MM): MM methods would be used for an initial, rapid screening of possible conformations to identify low-energy structures.

Density Functional Theory (DFT): DFT calculations, using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), would then be employed to perform geometry optimization on the most promising conformers found via MM. This provides more accurate energies and geometries. The chair conformation is generally the most stable for six-membered rings. For this compound, the analysis would focus on whether the hydroxyl group at the C5 position prefers an axial or equatorial orientation in the most stable chair conformer. Steric hindrance from the gem-dimethyl groups at C6 would significantly influence this preference.

Prediction of Spectroscopic Parameters and Rigorous Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, which are invaluable for confirming the structure of a synthesized compound.

NMR Spectroscopy: DFT calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants. The calculated values for this compound would be compared against experimentally obtained NMR spectra to validate the computed structure.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can also be calculated. This would allow for the assignment of specific peaks in an experimental IR spectrum to particular vibrational modes of the molecule, such as the O-H stretch of the hydroxyl group and the C=O stretch of the amide.

Interactive Data Table: Hypothetical Predicted vs. Experimental Spectroscopic Data (Note: These values are illustrative examples.)

ParameterPredicted Value (Computational)Experimental Value
¹H NMR (OH proton)δ 3.5 ppmδ 3.4 ppm
¹³C NMR (C=O carbon)δ 175 ppmδ 174 ppm
IR (C=O stretch)1680 cm⁻¹1675 cm⁻¹

Reaction Pathway Modeling and Transition State Analysis for Understanding Synthetic Transformations

Theoretical modeling can be used to understand the mechanisms of chemical reactions. For the synthesis of this compound, this would involve mapping the potential energy surface of the reaction.

Transition State Search: By identifying the transition state structures (the highest energy point along the reaction coordinate), the activation energy for the reaction can be calculated. This helps in understanding the reaction kinetics and predicting whether a proposed synthetic route is feasible under certain conditions. For instance, modeling the cyclization step to form the piperidinone ring would provide insight into the energy barrier of this crucial transformation.

Molecular Dynamics Simulations for Investigating Conformational Flexibility and Solvent Effects

While quantum mechanics provides a static picture, molecular dynamics (MD) simulations can model the behavior of the molecule over time, providing insights into its flexibility and interactions with its environment.

Conformational Flexibility: An MD simulation would show how the piperidinone ring and its substituents move and interconvert between different conformations at a given temperature. This is particularly useful for understanding the dynamic equilibrium between different chair and boat forms.

Solvent Effects: By including explicit solvent molecules (like water) in the simulation box, one can study how the solvent interacts with this compound. Hydrogen bonding between the solvent and the molecule's hydroxyl and amide groups would be of particular interest, as it can significantly influence the preferred conformation and reactivity of the molecule in solution.

Potential Research Applications of 5 Hydroxy 6,6 Dimethylpiperidin 2 One As a Chemical Scaffold

Utility as a Chiral Building Block in Enantioselective Synthesis

The presence of a stereocenter at the C5 position, bearing the hydroxyl group, makes 5-Hydroxy-6,6-dimethylpiperidin-2-one an attractive candidate for use as a chiral building block in enantioselective synthesis. Access to enantiomerically pure forms of this compound would provide a valuable starting point for the synthesis of complex chiral molecules.

A diastereoselective one-pot approach has been developed to access trans-5-hydroxy-6-substituted-2-piperidinones. nih.gov In this method, the stereochemistry at the C6 position was controlled by an α-O-tert-butyldimethylsilyl (OTBS) group, highlighting a strategy that could potentially be adapted for the stereocontrolled synthesis of the 6,6-dimethyl variant. The resulting trans-5-hydroxy-6-substituted-2-piperidinones were utilized in the asymmetric synthesis of the enantiomer of (-)-CP-99,994, a potent and selective NK-1 receptor antagonist. nih.gov This demonstrates the potential of the 5-hydroxypiperidin-2-one core in constructing biologically active molecules.

Key Synthetic Strategies and Potential Transformations:

Resolution of Racemates: The racemic mixture of this compound could be resolved into its constituent enantiomers using classical methods such as diastereomeric salt formation with a chiral resolving agent or through enzymatic kinetic resolution.

Asymmetric Synthesis: Direct asymmetric synthesis of the enantiopure compound could be envisioned through various modern synthetic methodologies, including asymmetric dihydroxylation or aminohydroxylation of a suitable unsaturated precursor.

Chiral Pool Starting Material: The hydroxyl and amine functionalities within the lactam ring offer handles for further chemical manipulation. The chiral C5 stereocenter can direct the stereochemical outcome of subsequent reactions, making it a valuable component of the chiral pool.

Table 1: Potential Enantioselective Transformations of this compound

TransformationReagents and ConditionsPotential Product
Oxidation of Hydroxyl GroupSwern, Dess-Martin, or other mild oxidizing agents5-Oxo-6,6-dimethylpiperidin-2-one
Etherification/EsterificationAlkyl halides/acid chlorides in the presence of a baseO-functionalized derivatives
Ring OpeningHydrolysis (acidic or basic)Chiral δ-amino acids
Reduction of LactamStrong reducing agents (e.g., LiAlH4)Chiral 3-hydroxy-2,2-dimethylpiperidines

Integration into Complex Molecular Architectures for Advanced Materials Science Research

The rigid, cyclic structure of this compound, combined with its functional groups, suggests its potential for incorporation into more complex molecular architectures relevant to materials science.

The development of functional materials often relies on the precise arrangement of molecular building blocks. The hydroxyl and lactam functionalities of this compound provide sites for polymerization or for grafting onto polymer backbones. The gem-dimethyl group can impart specific solubility and conformational properties to the resulting materials.

Potential Applications in Materials Science:

Functional Monomers: After suitable modification, this compound could serve as a monomer for the synthesis of novel polyamides or polyesters with defined stereochemistry, potentially leading to materials with unique chiroptical or thermal properties.

Scaffolds for Supramolecular Chemistry: The molecule could be derivatized to act as a scaffold for the construction of host-guest systems or self-assembling monolayers. The defined stereochemistry could lead to enantioselective recognition properties.

Liquid Crystals: The rigid core of the piperidinone ring might be exploited in the design of new liquid crystalline materials, with the functional groups allowing for the attachment of mesogenic units.

Exploration as a Precursor for Novel Organic Synthesis Methodologies

The unique combination of functional groups in this compound makes it an interesting substrate for the development of new synthetic methodologies. The interplay between the hydroxyl group and the lactam ring could lead to novel reactivity and transformations.

For instance, the diastereoconvergent synthesis of trans-5-hydroxy-6-substituted-2-piperidinones proceeds through an addition-cyclization-deprotection process, showcasing a powerful method for constructing this heterocyclic core. nih.gov This type of cascade reaction, initiated from a simpler precursor, highlights the potential for developing efficient synthetic routes to complex piperidine (B6355638) derivatives.

Potential Methodological Developments:

Ring-Rearrangement Reactions: The molecule could be a substrate for exploring novel ring-rearrangement or ring-expansion reactions, potentially leading to the synthesis of other heterocyclic systems.

Catalyst Development: Derivatives of this compound could be synthesized and evaluated as chiral ligands for asymmetric catalysis. The defined stereochemistry and the presence of heteroatoms are desirable features in ligand design.

Domino Reactions: The functional groups could be exploited to design novel domino or cascade reactions, where multiple bonds are formed in a single synthetic operation, leading to a rapid increase in molecular complexity.

Application in Method Development for the Discovery of New Chemical Reactions

The search for new chemical reactions is a fundamental aspect of organic chemistry. This compound can serve as a versatile platform for the discovery of new transformations due to its inherent functionality.

By subjecting this molecule to a variety of reaction conditions, including new catalysts, reagents, or non-conventional activation methods (e.g., photochemistry, electrochemistry), novel and unexpected reactivity may be uncovered. The structural rigidity and defined stereochemistry of the molecule would aid in the characterization of new products and the elucidation of reaction mechanisms.

Table 2: Exemplary Research Questions for Reaction Discovery

Research QuestionPotential Outcome
How does the hydroxyl group influence the reactivity of the lactam N-H bond towards new N-functionalization reactions?Discovery of novel N-alkylation, N-arylation, or N-acylation methods with unique selectivity.
Can the hydroxyl and lactam groups participate in a concerted fashion in transition-metal-catalyzed C-H activation reactions?Development of new methods for the functionalization of the piperidine ring at otherwise unreactive positions.
What is the outcome of subjecting the molecule to radical-based transformations?Uncovering new pathways for ring-opening, fragmentation, or functionalization.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to the Field of Piperidine (B6355638) Chemistry

The exploration of 5-Hydroxy-6,6-dimethylpiperidin-2-one, while a relatively niche area within the broader field of piperidine chemistry, offers valuable insights into the synthesis and potential utility of highly substituted piperidinone scaffolds. The primary contribution of research into this and structurally related compounds lies in the development of stereoselective synthetic methodologies. Key findings indicate that the diastereoselective synthesis of analogous trans-5-hydroxy-6-substituted-2-piperidinones is achievable through one-pot addition-cyclization-deprotection processes. nih.gov Furthermore, the asymmetric hydroxylation of N-protected 6-substituted piperidin-2-ones presents a viable route to introduce the C5-hydroxyl group with a high degree of stereocontrol. nih.gov

The presence of the gem-dimethyl group at the C6 position, while not extensively studied in the context of a C5-hydroxy substituent, is a recognized structural motif in piperidine chemistry. The synthesis of compounds like 6,6-dimethylpiperidine-2,4-dione (B1337973) demonstrates the feasibility of constructing this feature. prepchem.com The combination of these synthetic strategies provides a foundational framework for accessing this compound and its derivatives.

The significance of this compound and its analogs is underscored by the prevalence of the piperidine core in a vast array of pharmaceuticals and natural products. The introduction of hydroxyl and gem-dimethyl functionalities offers opportunities to fine-tune the physicochemical properties and biological activities of piperidine-based molecules.

Identification of Unaddressed Research Questions and Emerging Opportunities

Despite the foundational synthetic work on related structures, several research questions regarding this compound remain unanswered.

Key Unaddressed Questions:

Optimized and Scalable Synthesis: While general methods for the synthesis of substituted hydroxypiperidinones exist, a dedicated, optimized, and scalable synthetic route to this compound has not been reported.

Stereochemical Control: The relative and absolute stereochemistry of the hydroxyl group at C5 in relation to the gem-dimethyl group at C6 is a critical aspect that has not been thoroughly investigated for this specific compound.

Biological Activity: There is a lack of data on the biological screening of this compound and its simple derivatives. Identifying potential biological targets is a significant opportunity.

Emerging Opportunities:

Fragment-Based Drug Discovery: The relatively simple yet functionalized scaffold of this compound makes it an attractive candidate for fragment-based drug discovery campaigns.

Combinatorial Chemistry: The hydroxyl and lactam nitrogen offer two points for diversification, making this scaffold suitable for the creation of compound libraries for high-throughput screening.

Catalyst Development: The chiral nature of this compound suggests its potential use as a ligand in asymmetric catalysis.

Future Directions in Synthetic Development and Reactivity Exploration of this compound

Future synthetic efforts should focus on the development of a robust and stereocontrolled synthesis of this compound. This could involve the adaptation of existing methods, such as the diastereoselective hydroxylation of a 6,6-dimethylpiperidin-2-one (B2426165) precursor. nih.gov The synthesis of such a precursor could potentially be achieved through intramolecular cyclization of a suitable δ-amino acid derivative.

Once a reliable synthetic route is established, a thorough exploration of the compound's reactivity is warranted. Key areas of investigation should include:

Reactions at the Hydroxyl Group: Esterification, etherification, and oxidation reactions to explore the creation of a diverse set of derivatives.

Reactions at the Lactam Nitrogen: N-alkylation and N-arylation to introduce further diversity and modulate the compound's properties.

Ring-Opening Reactions: Hydrolysis or reduction of the lactam to access functionalized open-chain amino acids.

Conformational Analysis: A detailed study of the conformational preferences of the piperidine ring, influenced by the substituents, would be highly valuable.

Potential for Broader Impact of this compound Derived Scaffolds in Chemical Science

The development of synthetic routes to and a deeper understanding of the reactivity of this compound could have a significant impact on several areas of chemical science.

Medicinal Chemistry: Piperidine derivatives are central to the development of new therapeutics. The unique substitution pattern of this compound could lead to the discovery of novel bioactive molecules with improved efficacy, selectivity, and pharmacokinetic properties. The hydroxyl group can participate in key hydrogen bonding interactions with biological targets, while the gem-dimethyl group can influence binding affinity and metabolic stability.

Materials Science: Lactam-containing polymers have found applications in various materials. The functionalized nature of this piperidinone could allow for its incorporation into novel polymers with tailored properties.

Organic Synthesis: As a functionalized building block, this compound could serve as a valuable intermediate in the total synthesis of complex natural products and other target molecules.

Q & A

Q. What are the established synthetic routes for 5-Hydroxy-6,6-dimethylpiperidin-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of precursor amines or ketones under controlled pH and temperature. For optimization, use fractional factorial design to test variables (e.g., solvent polarity, catalyst loading). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended. Document reaction parameters (time, yield, purity) in a comparative table (e.g., Table 1) to identify optimal conditions .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

  • Methodological Answer : Combine NMR (¹H/¹³C, DEPT-135 for hydroxyl identification), FTIR (C=O and O-H stretching), and high-resolution mass spectrometry (HRMS) for structural confirmation. For purity, use HPLC with a C18 column (acetonitrile/water mobile phase) and diode-array detection. Thermal stability can be assessed via TGA/DSC .

Q. How can researchers determine the physicochemical properties (e.g., solubility, logP) of this compound experimentally?

  • Methodological Answer : Solubility: Perform shake-flask experiments in buffers (pH 1–13) at 25°C, quantified via UV-Vis spectroscopy. LogP: Use octanol-water partitioning followed by HPLC analysis. Include a table comparing experimental vs. predicted (e.g., ACD/Labs) values to validate accuracy .

Q. What in vitro assays are suitable for preliminary screening of biological activity (e.g., enzyme inhibition)?

  • Methodological Answer : Use fluorescence-based assays (e.g., trypsin inhibition) with fluorogenic substrates. Include positive/negative controls and dose-response curves (IC50 calculation). Replicate experiments in triplicate, and validate results with orthogonal methods (e.g., SPR for binding affinity) .

Advanced Research Questions

Q. How does the hydroxyl group at position 5 influence the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer : Conduct computational studies (DFT for transition-state analysis) paired with experimental kinetics (stopped-flow spectrometry). Compare with analogs lacking the hydroxyl group. Surface reactivity can be probed via XPS or AFM in simulated physiological environments .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to reassess experimental designs. Perform meta-analysis of existing studies, highlighting variables like cell line specificity or assay conditions. Use Bland-Altman plots to quantify inter-study variability .

Q. What comparative methodologies are effective for studying this compound’s pharmacokinetic properties against structurally similar piperidinones?

  • Methodological Answer : Use a crossover design in animal models (e.g., rat plasma pharmacokinetics) with LC-MS/MS quantification. Compare AUC, Cmax, and t½. For in silico comparisons, apply molecular dynamics simulations to assess protein-ligand stability .

Q. How can the compound’s stability under extreme experimental conditions (e.g., high temperature, UV exposure) be systematically evaluated?

  • Methodological Answer : Design accelerated stability studies (ICH Q1A guidelines): expose samples to 40°C/75% RH or UV light (300–400 nm) for 0–30 days. Monitor degradation via UPLC-TOF/MS and quantify impurities. Use Arrhenius plots to predict shelf-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.